3-(1-nitroethyl)-2-benzofuran-1(3H)-one
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Overview
Description
3-(1-nitroethyl)-2-benzofuran-1(3H)-one is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a nitro group and an ethyl substituent on the benzofuran ring makes this compound unique and potentially useful in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-nitroethyl)-2-benzofuran-1(3H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and alkyl halides for the alkylation step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and temperature control are crucial factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(1-nitroethyl)-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium methoxide (NaOCH3), ammonia (NH3).
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-nitroethyl)-2-benzofuran-1(3H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1-nitroethyl)-2-benzofuran-1(3H)-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and induction of oxidative stress. The specific pathways and molecular targets depend on the context of its use and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
3-(1-methyl-1-nitroethyl)-2-benzofuran-1(3H)-one: Similar structure with a methyl group instead of an ethyl group.
4-nitro-3-chlorofuroxan: Contains a nitro group and a chlorine atom on a furoxan ring.
3,4-dinitrofuroxan: Contains two nitro groups on a furoxan ring.
Uniqueness
3-(1-nitroethyl)-2-benzofuran-1(3H)-one is unique due to the specific positioning of the nitro and ethyl groups on the benzofuran ring. This unique structure imparts distinct chemical reactivity and potential biological activities that differentiate it from other similar compounds .
Properties
IUPAC Name |
3-(1-nitroethyl)-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-6(11(13)14)9-7-4-2-3-5-8(7)10(12)15-9/h2-6,9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWYFQGGRBDNRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2=CC=CC=C2C(=O)O1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376977 |
Source
|
Record name | 3-(1-Nitroethyl)-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79017-08-6 |
Source
|
Record name | 3-(1-Nitroethyl)-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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